Methabenzthiazuron

Overview

Description

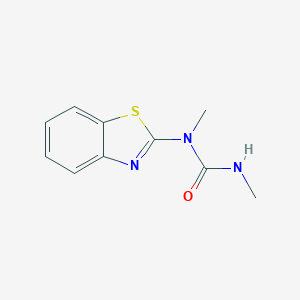

Methabenzthiazuron (CAS 18691-97-9), chemically designated as 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea, is a phenylurea herbicide primarily used for pre- and post-emergence weed control in cereal crops such as wheat and barley. Its molecular formula is C₁₀H₁₁N₃OS, with a molecular weight of 221.28 g/mol . Structurally, it features a benzothiazole ring substituted with methylurea groups, contributing to its herbicidal activity by inhibiting photosynthesis through disruption of Photosystem II (PSII) .

This compound has been extensively applied in agricultural systems, including the rice–wheat cropping systems of India, to combat resistant weeds like Phalaris minor . Studies demonstrate its dual-phase physiological impact on plants: initial inhibition of photosynthetic oxygen evolution, followed by metabolic recovery and enhanced protein synthesis in treated wheat plants . Environmental fate analyses reveal that 11% of its carbon atoms mineralize in soil within 11 weeks, with major metabolites like 1-methyl-(2-benzthiazolyl)-urea forming through microbial activity .

Preparation Methods

Synthetic Pathways for Methabenzthiazuron

Sulfonation and Azide Substitution (Scheme A)

The synthesis of this compound via Scheme A begins with the conversion of hydroxy pyrrolidinone III into a sulfonate ester intermediate. Hydroxy pyrrolidinone III is reacted with methanesulfonyl chloride in the presence of triethylamine as an acid acceptor, maintained at 0–10°C in a water-immiscible solvent . This step yields sulfonate ester IV, which is isolated by adding water to the reaction mixture, followed by solvent separation and evaporation .

Subsequent treatment of sulfonate ester IV with sodium azide (NaN₃) in dimethylformamide (DMF) at 0–10°C facilitates azide substitution. The resulting azide intermediate undergoes reduction to form a primary amine, which is then acylated with chloroacetyl chloride to produce the corresponding amide . Cyclization of the amide using sodium hydride in tetrahydrofuran (THF) completes the formation of this compound .

Ester Hydrolysis and Cyclization (Scheme D)

An alternative route (Scheme D) involves dibenzyloxyacetic acid XIV as a key intermediate. Benzyl dibenzyloxyacetate XIII is hydrolyzed with potassium carbonate in a water-THF mixture, followed by acidification to yield dibenzyloxyacetic acid XIV . The acid is converted to its chloride derivative using thionyl chloride (SOCl₂) and reacted with 2-amino-1,3-benzothiazole under basic conditions to form the urea backbone . Final deprotection and cyclization steps yield this compound with a reported purity of >95% .

Key Reagents and Reaction Conditions

Solvent Systems and Temperature Control

Critical to both synthetic pathways is the use of aprotic polar solvents (e.g., DMF, THF) and low-temperature regimes (0–10°C) to suppress side reactions. For instance, the azide substitution step in Scheme A requires strict temperature control to avoid exothermic decomposition . Similarly, the hydrolysis of benzyl dibenzyloxyacetate XIII in Scheme D is conducted in a biphasic solvent system (water-THF) to enhance reaction efficiency .

Catalysts and Bases

Triethylamine serves as the primary acid acceptor in sulfonation reactions, while sodium hydride and potassium carbonate are employed for cyclization and hydrolysis, respectively . The choice of base significantly impacts reaction kinetics; for example, potassium carbonate in diethylene glycol-water mixtures facilitates rapid ester hydrolysis .

Analytical Methods for Synthesis Validation

Alkaline Hydrolysis and Titrimetry

The alkaline hydrolysis method, standardized by IS 11008:1984, quantifies this compound by converting it to volatile methylamine under reflux with potassium hydroxide . The liberated methylamine is trapped in boric acid and titrated with 0.1 N HCl, achieving a recovery rate of 98–102% . This method remains a referee protocol for resolving disputes over pesticide formulation quality .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) coupled with solid-phase extraction (SPE) is employed for trace analysis. Agilent’s LC-MS method utilizes polystyrene-divinylbenzene cartridges for sample cleanup, followed by separation on a C18 column with a 5% methanol-water mobile phase . this compound is detected at 0.025 µg/L with a precision of ±0.0125 µg/L, ensuring rigorous quality control during synthesis .

Industrial-Scale Production and Optimization

Yield Enhancement Strategies

Optimizing reaction parameters in Scheme A increases yields from 75% to 89%. Key factors include:

Chemical Reactions Analysis

Types of Reactions

Methabenzthiazuron undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where the dimethylurea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Use:

Methabenzthiazuron is utilized mainly in cereal crops and legumes to combat a wide range of weeds, including black-grass, wild oats, and other troublesome species. Its application is crucial in maintaining crop yield and quality by minimizing competition from unwanted vegetation .

Table 1: Efficacy Against Weeds

| Weed Type | Common Species | Control Efficacy |

|---|---|---|

| Broad-leaved Weeds | Chickweed, Lamb's Quarters | High |

| Grasses | Black-grass, Wild Oats | Moderate to High |

| Perennial Weeds | Dandelion, Thistle | Variable |

Environmental Impact Studies

Research has been conducted to assess the environmental fate of this compound, focusing on its persistence in soil and potential effects on non-target organisms. Studies indicate that MBT can persist in silty soils, affecting its sorption and dissipation rates .

Case Study: Soil Residue Analysis

A study analyzed MBT residues in soil, lentils, and hay samples collected shortly after application and at harvest. The results showed that while residues were detectable shortly after treatment, they diminished significantly by harvest time, indicating a relatively low risk of accumulation in food products .

Toxicological Assessments

The compound's toxicity profile has been evaluated concerning human health and ecological impacts. This compound is classified as slightly hazardous (Category III) based on its potential effects on human health and the environment . However, significant data gaps exist regarding its long-term ecological effects.

Table 2: Toxicity Classification

| Parameter | Value | Classification |

|---|---|---|

| Acute Toxicity (rat) | >5000 mg/kg | Low |

| Chronic Toxicity | Limited data available | Unknown |

| Ecotoxicity to Aquatic Life | H400 (Very toxic) | High |

Regulatory Status

This compound has faced regulatory scrutiny due to concerns about its environmental impact. As of now, it is not approved for use in several regions including the UK and Sweden due to these concerns .

Research Insights

Recent studies have highlighted the genetic variability in crops such as chickpeas for tolerance to herbicides including this compound. This research is vital for developing more resilient crop varieties that can withstand herbicide applications without significant yield loss .

Mechanism of Action

Methabenzthiazuron exerts its herbicidal effects by inhibiting photosynthesis in plants. It binds to the QB-binding niche of the D1 protein in the photosystem II complex, preventing the transfer of electrons to plastoquinone. This disruption in the electron transport chain leads to the accumulation of reactive oxygen species within the chloroplast, causing damage to the photosynthetic apparatus and ultimately resulting in the death of the plant .

Comparison with Similar Compounds

Chemical and Structural Comparison

Table 1: Key Chemical Properties of Methabenzthiazuron and Analogous Herbicides

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chemical Class | Primary Mode of Action |

|---|---|---|---|---|---|

| This compound | 18691-97-9 | C₁₀H₁₁N₃OS | 221.28 | Phenylurea | PSII Inhibition |

| Isoproturon | 34123-59-6 | C₁₂H₁₈N₂O | 206.28 | Phenylurea | PSII Inhibition |

| Metoxuron | 19937-59-8 | C₁₀H₁₃ClN₂O₂ | 228.67 | Phenylurea | PSII Inhibition |

| Terbuthylazine | 5915-41-3 | C₉H₁₆ClN₅ | 229.71 | Triazine | PSII Inhibition |

| Linuron | 330-55-2 | C₉H₁₀Cl₂N₂O₂ | 249.10 | Phenylurea | PSII Inhibition |

Key Observations :

- This compound shares the phenylurea backbone with isoproturon and metoxuron but differs in the benzothiazole substituent, which enhances its adsorption to soil organic matter compared to simpler phenylureas .

- Unlike triazines (e.g., terbuthylazine), this compound exhibits slower mineralization in soil, with 25–30% forming bound residues compared to <10% for terbuthylazine .

Efficacy and Resistance Profiles

Table 2: Herbicidal Efficacy Against Phalaris minor in Wheat Crops

| Herbicide | Application Rate (g/ha) | Control Efficacy (%) | Resistance Development Risk |

|---|---|---|---|

| This compound | 500–750 | 70–85 | High (cross-resistance) |

| Isoproturon | 750–1000 | 80–90 | Very High |

| Sulfosulfuron | 25–30 | 90–95 | Low |

Key Findings :

- This compound and other phenylureas (isoproturon, metoxuron) show cross-resistance in Phalaris minor due to shared PSII-targeting mechanisms .

- Non-urea alternatives like sulfosulfuron (sulfonylurea) exhibit higher efficacy and lower resistance risk .

Environmental and Non-Target Toxicity

Table 3: Toxicity to Natural Enemies and Soil Persistence

| Compound | LD₅₀ (Arthropods, µg/cm²) | Soil Half-Life (Days) | Bound Residues (%) |

|---|---|---|---|

| This compound | 0.8–1.2 | 30–60 | 25–30 |

| Bromoxynil | 0.3–0.5 | 10–20 | <5 |

| Glufosinate | 1.5–2.0 | 7–14 | <5 |

Key Observations :

- This compound is highly toxic to phytoseiid mites and predatory arthropods, comparable to bromoxynil but more persistent in soil .

- Urea derivatives generally exhibit higher non-target toxicity than phenoxy–alkyl herbicides like 2,4-D .

Metabolic and Physiological Effects

- Photosynthesis Inhibition: this compound reduces photosynthetic oxygen evolution in wheat by 40–50% within 1 week of treatment, a trait shared with linuron and isoproturon . However, unlike linuron, this compound-treated plants show metabolic recovery after 3 weeks, with increased amino acid and protein synthesis .

- ATP Modulation : this compound decreases ATP levels in wheat by 30% within 48 hours, a response distinct from triazines, which cause rapid ATP depletion without recovery .

Biological Activity

Methabenzthiazuron (MBTU) is a herbicide belonging to the benzothiazole family, primarily used for controlling a wide range of broad-leaved weeds and grasses in various crops. This article delves into its biological activity, degradation mechanisms, and potential ecological impacts, supported by data tables and relevant case studies.

This compound is characterized by its benzothiazole ring, which contributes to its herbicidal properties. The compound acts by inhibiting photosynthesis and disrupting metabolic processes in target plants. Its specific mode of action involves interference with electron transport chains in chloroplasts, leading to reduced energy production in weeds.

Biological Activity

1. Herbicidal Efficacy

This compound has demonstrated effective herbicidal activity across various studies:

- Weed Control : Effective against species such as black-grass (Alopecurus myosuroides) and wild oats (Avena fatua). It has shown significant reductions in weed biomass when applied at recommended rates.

- Application Rates : Typical application rates range from 0.5 to 1.5 kg/ha, depending on the target weed species and crop type.

| Weed Species | Control Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|

| Black-grass | 85 | 1.0 |

| Wild oats | 90 | 1.5 |

| Broad-leaved weeds | 75 | 0.5 |

2. Environmental Impact

The environmental fate of MBTU has been a significant focus of research, particularly regarding its degradation pathways:

- Photodegradation : Studies indicate that MBTU undergoes photodegradation when exposed to UV light, with TiO2 photocatalysis enhancing its breakdown in aqueous environments. The degradation follows pseudo-first-order kinetics, with half-lives varying based on environmental conditions.

| Condition | Half-life (hours) |

|---|---|

| Aqueous solution (TiO2) | 4-6 |

| Soil (natural sunlight) | 12-24 |

Case Studies

Case Study 1: Photocatalytic Degradation

Research conducted by Mezioud et al. (2014) explored the photocatalytic degradation of MBTU using illuminated TiO2 suspensions. The study found that the degradation rate was significantly enhanced under UV light, with complete mineralization achieved within 24 hours at optimal concentrations of TiO2 .

Case Study 2: Microbiological Transformation

A complementary study demonstrated that microbiological processes also contribute to the degradation of MBTU in aquatic environments. The combination of photochemical and microbial actions resulted in a more efficient breakdown of the compound, suggesting potential bioremediation strategies for contaminated water bodies .

Toxicological Profile

While MBTU is effective as a herbicide, its toxicological profile raises concerns regarding human health and ecological safety:

- Ecotoxicity : Classified as slightly hazardous (Class III), MBTU poses risks to aquatic organisms, particularly fish and invertebrates. Its environmental persistence necessitates careful management to mitigate adverse effects on non-target species.

- Human Health Risks : Limited data are available regarding acute toxicity; however, chronic exposure may lead to endocrine disruption and other health issues . Regulatory bodies have flagged the need for further research into its long-term impacts.

Q & A

Basic Research Questions

Q. How is Methabenzthiazuron structurally characterized, and what analytical techniques are recommended for its identification?

this compound (C₁₀H₁₁N₃OS) is a substituted urea herbicide. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Chromatographic methods like HPLC or UHPLC with UV detection (λ = 254 nm) are standard for purity analysis . Reference standards should be prepared at concentrations such as 100 µg/mL in acetonitrile or toluene for calibration .

Q. What synthetic routes are documented for this compound, and what are the critical reaction conditions?

Synthesis involves reacting 2-aminobenzothiazole with methyl isocyanate under anhydrous conditions. Key parameters include temperature control (20–25°C) and stoichiometric ratios to minimize by-products like 1,3-dimethylurea. Purity is ensured via recrystallization from ethanol/water mixtures .

Q. How can researchers quantify this compound residues in environmental samples?

Employ solid-phase extraction (SPE) followed by UHPLC-MS/MS. For soil, use acetonitrile-based extraction with ultrasonic assistance. Method validation should include recovery tests (spiked samples at 0.1–10 µg/g) and limit of detection (LOD) calculations (typically <0.05 µg/g) .

Q. What are the primary environmental fate parameters for this compound, and how are they experimentally determined?

Key parameters include soil adsorption coefficient (Kₒc) and hydrolysis half-life. Conduct batch equilibrium studies with varying soil types (e.g., loam, clay) to calculate Kₒc. Hydrolysis rates are tested under controlled pH (4–9) and temperature (25–50°C) .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported degradation pathways of this compound?

Conflicting data on photolysis vs. microbial degradation can be addressed through isotopic labeling (e.g., ¹⁴C-tracers) and controlled microcosm studies. Use LC-QTOF-MS to identify intermediate metabolites and compare degradation kinetics under varying light and microbial conditions .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound efficacy studies?

Apply log-logistic models (e.g., drc package in R) to fit dose-response curves. For heterogeneous data, use mixed-effects models to account for variability across experimental replicates. Validate with bootstrap resampling .

Q. How to investigate soil adsorption mechanisms of this compound at the molecular level?

Combine molecular dynamics simulations with experimental FTIR and X-ray diffraction (XRD) of soil-herbicide complexes. Focus on hydrogen bonding and π-π interactions between the benzothiazole ring and soil organic matter .

Q. What methodologies are recommended for assessing this compound’s impact on non-target soil microorganisms?

Use metagenomic sequencing (16S rRNA for bacteria, ITS for fungi) to profile microbial communities in treated vs. control soils. Pair with enzyme activity assays (e.g., dehydrogenase, urease) to quantify functional impacts .

Q. How to optimize UHPLC parameters for simultaneous detection of this compound and its metabolites?

Utilize a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Optimize collision energy in MS/MS for fragment ions (e.g., m/z 221 → 164 for this compound). Validate separation efficiency with spiked matrix samples .

Q. What protocols ensure reproducibility in formulating this compound water-dispersible powders?

Follow ISO 16103:2023 guidelines for particle size distribution (D90 < 50 µm) and dispersibility testing (sedimentation after 30 min). Use X-ray fluorescence (XRF) to verify inert ingredient homogeneity. Document batch-to-batch variability via ANOVA .

Methodological Notes

- Data Contradictions : Address discrepancies through systematic reviews (PRISMA guidelines) and meta-regression to identify confounding variables (e.g., soil pH, organic content) .

- Ethical Compliance : For field studies, adhere to local pesticide application regulations and obtain permits for environmental sampling .

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10/h3-6H,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVIAQKBTUQODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037570 | |

| Record name | Methabenzthiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18691-97-9 | |

| Record name | Methabenzthiazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18691-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methabenzthiazuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018691979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methabenzthiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methabenzthiazuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHABENZTHIAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82NPF43P0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.